Ethyl dicyclohexylcarbamate is an organic compound characterized by the molecular formula . As a carbamate derivative, it features a carbamate functional group (-NHCOO-) attached to two cyclohexyl groups and an ethyl group. This compound is notable for its structural complexity, which contributes to its unique chemical properties and potential applications in various fields including organic synthesis and medicinal chemistry.
Carbamate compounds, including ethyl dicyclohexylcarbamate, are known for their biological activities. They can act as enzyme inhibitors, affecting various biochemical pathways. For example, some carbamates inhibit acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, which has implications in neuropharmacology and toxicology .
The synthesis of ethyl dicyclohexylcarbamate typically involves several methods:
Ethyl dicyclohexylcarbamate has diverse applications across multiple domains:
Research into the interactions of ethyl dicyclohexylcarbamate with biological systems has revealed its potential effects on enzyme activity and metabolic pathways. Studies indicate that carbamates can form covalent bonds with active sites of enzymes, leading to inhibition. This property is significant for developing therapeutic agents targeting specific enzymes involved in diseases such as Alzheimer's disease .
Ethyl dicyclohexylcarbamate shares structural similarities with several other carbamate compounds. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl N-cyclohexylcarbamate | Contains one cyclohexyl group | Simpler structure; used primarily in synthesis |
| Cycloate | C11H21NOS | Used as a herbicide; contains sulfur |
| Ethyl N-[4-(furan-2-carbonylamino)cyclohexyl]carbamate | Contains furan and cyclohexane | Potential use in pharmaceuticals |
Ethyl dicyclohexylcarbamate's unique combination of two cyclohexyl groups provides enhanced steric hindrance compared to simpler carbamates like ethyl N-cyclohexylcarbamate. This structural complexity may contribute to its distinct reactivity and biological properties, making it a subject of interest in both synthetic chemistry and pharmacology.
The International Union of Pure and Applied Chemistry (IUPAC) designates ethyl dicyclohexylcarbamate as ethyl N,N-dicyclohexylcarbamate. This nomenclature reflects its carbamate backbone, where two cyclohexyl groups are attached to the nitrogen atom, and an ethyl ester group completes the structure.
This compound is recognized by multiple synonyms, including:
Its molecular weight is 253.38 g/mol, and its SMILES notation is CCOC(=O)N(C1CCCCC1)C2CCCCC2, illustrating the ethyl carbamate core flanked by two cyclohexyl substituents.
Ethyl dicyclohexylcarbamate was first synthesized as part of broader efforts to explore carbamate derivatives for pharmaceutical and industrial applications. The compound’s entry into the National Service Center (NSC) database under the identifier NSC 24694 suggests its historical evaluation in mid-20th-century drug discovery programs. While detailed records of its initial synthesis are sparse, its structural resemblance to ethyl carbamate (CAS 51-79-6)—a known anesthetic and intermediate—hints at potential parallel developmental trajectories.
Ethyl dicyclohexylcarbamate exhibits a complex molecular geometry characterized by the presence of two bulky cyclohexyl groups attached to the nitrogen atom of the carbamate functional group [2] [4]. The molecular formula C15H27NO2 indicates a molecular weight of approximately 253.38 grams per mole, distinguishing it from simpler carbamate derivatives such as ethyl N-cyclohexylcarbamate (C9H17NO2, 171.24 g/mol) [2] [4].
The conformational landscape of dicyclohexylcarbamates is significantly influenced by the steric interactions between the two cyclohexyl substituents [28] [35]. Theoretical studies on related cyclohexyl carbamate systems demonstrate that the carbamate functional group exhibits restricted rotation due to partial double bond character arising from resonance stabilization [6] [14]. The carbon-nitrogen bond in carbamates shows significant double bond character, with C-N bond lengths typically around 136 picometers, intermediate between single and double bonds [40].
Table 1: Characteristic Bond Parameters for Carbamate Systems
| Bond Type | Bond Length (pm) | Bond Order | Reference |
|---|---|---|---|
| C-N (carbamate) | 136 | ~1.3 | [40] |
| C-O (carbamate) | 128 | ~1.5 | [40] |
| C=O (carbamate) | 122-125 | ~1.8 | [40] |
The cyclohexyl rings in ethyl dicyclohexylcarbamate preferentially adopt chair conformations, which are energetically favored by approximately 7 kcal/mol over boat conformations [6]. Computational studies on cyclohexyl-N,N-dimethylcarbamate systems reveal that the equatorial conformer is thermodynamically preferred over the axial conformer [28]. The energy difference between axial and equatorial arrangements ranges from 0.5 to 2.0 kcal/mol depending on the solvent environment [28].
Conformational analysis of related dicyclohexyl systems indicates the presence of multiple stable rotamers due to restricted rotation about the N-CO bond [35] [43]. The barrier to rotation around the carbamate C-N bond typically ranges from 12-20 kcal/mol, which is significantly higher than simple amide systems [43] [49]. This restricted rotation results in observable conformational isomers at room temperature, with interconversion rates that can be studied using dynamic nuclear magnetic resonance techniques [35].
The nuclear magnetic resonance spectroscopic characteristics of ethyl dicyclohexylcarbamate provide detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques [9] [10]. The compound exhibits distinctive spectral patterns that reflect its conformational complexity and molecular symmetry.
Proton Nuclear Magnetic Resonance Characteristics:
The ethyl ester portion displays characteristic resonances with the OCH2CH3 group appearing as a quartet around 4.1-4.2 parts per million and a triplet at approximately 1.2-1.3 parts per million [9] [32]. The cyclohexyl protons generate a complex multiplet pattern in the aliphatic region between 1.0-2.0 parts per million, with the N-CH protons appearing slightly downfield around 3.4-3.8 parts per million due to deshielding by the nitrogen atom [9] [32].
Carbon-13 Nuclear Magnetic Resonance Data:
The carbonyl carbon resonates at approximately 155-157 parts per million, characteristic of carbamate carbonyls [9] [10]. The ethyl ester carbons appear at 60-65 parts per million for the OCH2 carbon and 14-15 parts per million for the CH3 carbon [9] [32]. The cyclohexyl carbons exhibit multiple resonances between 25-50 parts per million, with the N-bonded carbon appearing most downfield due to nitrogen deshielding effects [32] [35].
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Ethyl Dicyclohexylcarbamate
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C=O | 155-157 | Singlet | Carbamate carbonyl |
| OCH2 | 60-65 | Triplet | Ethyl ester methylene |
| N-CH | 48-52 | Doublet | Cyclohexyl α-carbon |
| Cyclohexyl CH2 | 25-35 | Multiplet | Ring methylenes |
| OCH2CH3 | 14-15 | Quartet | Ethyl ester methyl |
Dynamic nuclear magnetic resonance studies of related carbamate systems reveal that conformational exchange processes can be observed when the energy barrier exceeds 12 kcal/mol [35]. Temperature-dependent nuclear magnetic resonance experiments demonstrate coalescence behavior for N-substituted carbamates, indicating restricted rotation about the C-N bond [35] [43].
The infrared spectroscopic profile of ethyl dicyclohexylcarbamate exhibits characteristic absorption bands that provide structural confirmation and functional group identification [12] [15] [46]. The spectrum displays several diagnostic regions that are particularly sensitive to the carbamate functional group and cyclohexyl substituents.
Carbonyl Stretching Region:
The most prominent feature appears in the carbonyl stretching region at approximately 1690-1720 cm⁻¹ [15] [46] [48]. This frequency is characteristic of carbamate carbonyls, which typically absorb at lower frequencies than simple esters due to resonance delocalization involving the nitrogen lone pair [15] [45]. The exact position within this range depends on the degree of conjugation and hydrogen bonding interactions [15] [48].
Nitrogen-Hydrogen Stretching:
Secondary carbamates exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ region [44] [46] [49]. However, tertiary carbamates like ethyl dicyclohexylcarbamate lack N-H bonds and therefore do not display absorption in this region [15] [45]. This absence serves as a diagnostic feature distinguishing tertiary from secondary carbamates.
Table 3: Characteristic Infrared Absorption Frequencies for Ethyl Dicyclohexylcarbamate
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| C=O stretch | 1690-1720 | Strong | Carbamate carbonyl |
| C-O stretch | 1150-1300 | Strong | Ester C-O bond |
| C-H stretch | 2850-3000 | Strong | Aliphatic C-H bonds |
| C-N stretch | 1200-1400 | Medium | Carbamate C-N bond |
| CH2 deformation | 1450-1470 | Medium | Cyclohexyl methylenes |
Aliphatic Carbon-Hydrogen Stretching:
The cyclohexyl and ethyl groups contribute multiple C-H stretching vibrations in the 2850-3000 cm⁻¹ region [44] [46]. The cyclohexyl CH2 groups produce strong absorptions around 2930 and 2850 cm⁻¹, while the ethyl ester contributes additional bands in this region [32] [46].
Carbon-Oxygen and Carbon-Nitrogen Stretching:
The C-O stretching of the ester linkage appears as a strong band between 1150-1300 cm⁻¹ [44] [46]. The C-N stretching of the carbamate group manifests as a medium intensity band in the 1200-1400 cm⁻¹ region, often overlapping with other vibrations [45] [48].
Mass spectrometric analysis of ethyl dicyclohexylcarbamate reveals characteristic fragmentation pathways that provide structural information and molecular weight confirmation [20] [21] [22]. The fragmentation patterns reflect the inherent stability of various molecular fragments and the preferential cleavage sites under electron ionization conditions.
Molecular Ion and Base Peak:
The molecular ion peak appears at m/z 253, corresponding to the molecular formula C15H27NO2 [20] [21]. The molecular ion typically exhibits moderate intensity due to the stability imparted by the carbamate functional group [21] [23]. The base peak often corresponds to cyclohexyl-related fragments, reflecting the tendency for α-cleavage adjacent to the nitrogen atom [22].
Primary Fragmentation Pathways:
Alpha-cleavage represents the predominant fragmentation mechanism, occurring at bonds adjacent to the nitrogen atom [22] [23]. This process generates cyclohexyl cations (m/z 83) and cyclohexyl radicals, which appear as significant peaks in the mass spectrum [20] [22]. Loss of ethoxy groups (OC2H5, 45 mass units) from the molecular ion produces fragments at m/z 208 [21] [23].
Table 4: Major Mass Spectrometric Fragments for Ethyl Dicyclohexylcarbamate
| m/z Value | Relative Intensity | Fragment Assignment | Fragmentation Type |
|---|---|---|---|
| 253 | 15-25% | [M]⁺- | Molecular ion |
| 208 | 30-45% | [M-OEt]⁺ | Ethoxy loss |
| 83 | 80-100% | [C6H11]⁺ | Cyclohexyl cation |
| 55 | 40-60% | [C4H7]⁺ | Cyclohexyl fragment |
| 45 | 20-35% | [OEt]⁺ | Ethoxy cation |
Secondary Fragmentation Processes:
Cyclohexyl fragments undergo further decomposition through ring-opening and hydrogen rearrangements [20] [22]. The m/z 83 cyclohexyl cation can lose ethylene units (28 mass units) to produce m/z 55 fragments [22]. Additionally, McLafferty rearrangements may occur when γ-hydrogen atoms are available, leading to neutral losses and characteristic rearrangement ions [22].
Carbamate-Specific Fragmentations:
The carbamate functional group exhibits specific fragmentation behaviors, including the formation of isocyanate ions through loss of alkoxy groups [21] [23]. Retro-Diels-Alder type fragmentations may occur in the cyclohexyl rings, producing smaller hydrocarbon fragments [22]. The nitrogen-containing fragments often retain considerable stability due to resonance stabilization within the carbamate system [21] [23].